molecular formula C21H26N2O5 B12474216 Cycloheptyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12474216
M. Wt: 386.4 g/mol
InChI Key: OAIOBHZFJIUGBR-UHFFFAOYSA-N
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Description

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of structural elements The compound includes a cycloheptyl group, a benzodioxole moiety, and a tetrahydropyrimidine ring, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Cycloheptyl Group Introduction: The cycloheptyl group can be introduced via a Grignard reaction, where cycloheptyl magnesium bromide reacts with an appropriate electrophile.

    Tetrahydropyrimidine Ring Formation: The tetrahydropyrimidine ring can be formed through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the tetrahydropyrimidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: Its biological activity can be studied to understand its effects on various biological pathways and systems.

Mechanism of Action

The mechanism of action of Cycloheptyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The tetrahydropyrimidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The overall effect is a modulation of biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid share structural similarities and exhibit similar biological activities.

    Tetrahydropyrimidine Derivatives: Compounds like 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are structurally related and may have comparable chemical properties.

Uniqueness

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptyl group adds steric bulk, potentially enhancing its binding affinity and selectivity for specific targets.

Properties

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

cycloheptyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C21H26N2O5/c1-13-18(20(24)28-15-7-5-3-4-6-8-15)19(22-21(25)23(13)2)14-9-10-16-17(11-14)27-12-26-16/h9-11,15,19H,3-8,12H2,1-2H3,(H,22,25)

InChI Key

OAIOBHZFJIUGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2)OCO3)C(=O)OC4CCCCCC4

Origin of Product

United States

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